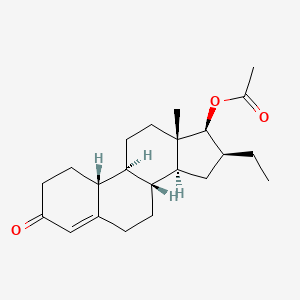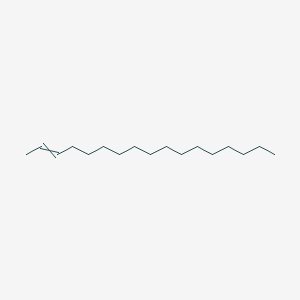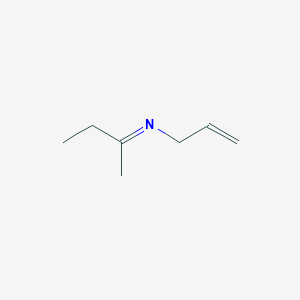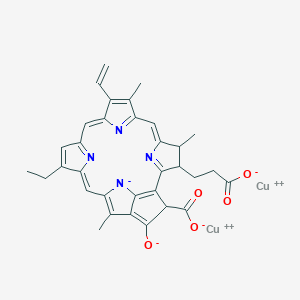
Copper chlorphyllin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is a water-soluble compound formed by replacing the magnesium atom in chlorophyll with copper. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, dietary supplement, and therapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of copper chlorophyllin involves several steps:
Saponification: Chlorophyll is extracted from plant sources such as alfalfa using solvents like acetone, ethanol, or hexane. .
Copper Substitution: The saponified chlorophyll is then treated with copper sulfate (CuSO₄) to replace the central magnesium atom with copper. .
Purification: The resulting copper chlorophyllin is purified through filtration, precipitation, and drying processes to obtain the final product
Industrial Production Methods: Industrial production of copper chlorophyllin follows similar steps but on a larger scale. The process involves continuous extraction, saponification, copper substitution, and purification to ensure high yield and quality. The use of advanced filtration and drying techniques helps in achieving a consistent product .
化学反应分析
Types of Reactions: Copper chlorophyllin undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different chlorin derivatives .
科学研究应用
Copper chlorophyllin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of chlorophyll derivatives.
Medicine: It has therapeutic applications, including as an internal deodorant, wound healing agent, and potential anticancer agent
Industry: Copper chlorophyllin is used as a natural green colorant in food and cosmetics.
作用机制
Copper chlorophyllin is compared with other chlorophyll derivatives:
Chlorophyll a and b: These are natural, fat-soluble chlorophylls found in plants.
Zinc Chlorophyllin: Similar to copper chlorophyllin but with zinc replacing the magnesium atom.
Iron Chlorophyllin: Another derivative with iron replacing magnesium.
Uniqueness: Copper chlorophyllin’s water solubility, stability, and broad range of applications make it unique among chlorophyll derivatives .
相似化合物的比较
- Chlorophyll a
- Chlorophyll b
- Zinc chlorophyllin
- Iron chlorophyllin
属性
CAS 编号 |
28849-57-2 |
|---|---|
分子式 |
C33H28Cu2N4O5 |
分子量 |
687.7 g/mol |
IUPAC 名称 |
dicopper;22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-17,21,26-trimethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C33H32N4O5.2Cu/c1-6-17-10-18-11-25-19(7-2)14(3)21(35-25)12-22-15(4)20(8-9-26(38)39)30(36-22)28-29(33(41)42)32(40)27-16(5)23(37-31(27)28)13-24(17)34-18;;/h7,10-13,15,20,29H,2,6,8-9H2,1,3-5H3,(H4,34,35,36,37,38,39,40,41,42);;/q;2*+2/p-4 |
InChI 键 |
MVTQTIMMYUZWTL-UHFFFAOYSA-J |
规范 SMILES |
CCC1=CC2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)[O-])[O-])C.[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


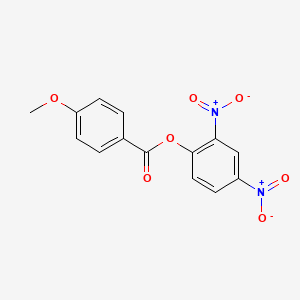
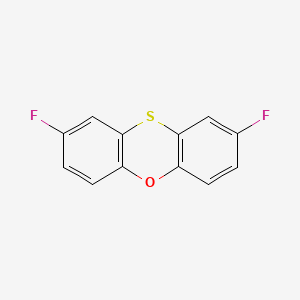

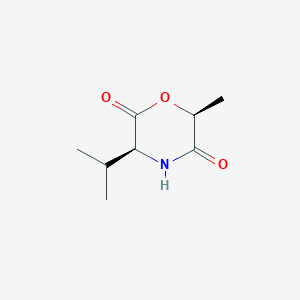

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
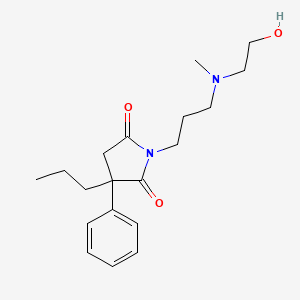
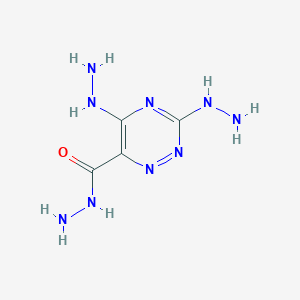

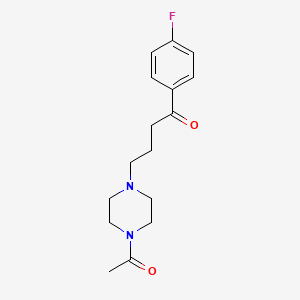
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
